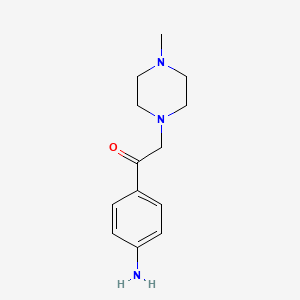![molecular formula C20H13FN2O B2678654 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-25-5](/img/structure/B2678654.png)
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile” is a type of chromene derivative. Chromenes are a class of compounds that have been found in many pharmaceuticals and active natural products .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. It was synthesized via a greener Ultra-sonication method . Another study reported the synthesis of a similar compound via a one-pot three-component condensation reaction .Molecular Structure Analysis
The crystal structure of this compound has been studied. It is monoclinic, with a = 8.8312(5) Å, b = 12.9378(9) Å, c = 13.1531(8) Å, β = 93.022(5)°, V = 1500.73(16) Å 3, Z = 4, R gt (F) = 0.0411, wR ref (F 2) = 0.1059, T = 293(2) K .Chemical Reactions Analysis
The compound has been used as an optical probe in the development of an optical immunoassay for the quantification of botulinum neurotoxin type F . The probe was attached to the antibody via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide coupling reactions .Physical and Chemical Properties Analysis
The physicochemical properties of the compound were analyzed by UV-vis and fluorescence spectroscopies . The compound is a yellow crystal with a melting point of 224–225 °C .Aplicaciones Científicas De Investigación
Anticancer Properties
2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile and its derivatives have shown significant potential in anticancer research. A study by Ahagh et al. (2019) found that one of its derivatives, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, exhibited potent cytotoxic activity against colorectal cancer cells. The compound induced apoptosis through the down-regulation of Bcl-2 and up-regulation of Bax, caspase-3, -8, and -9 genes. Additionally, it interacts with DNA through groove binding mode, suggesting its potential as a chemotherapeutic agent in colon cancer treatment (Ahagh et al., 2019).
Synthesis and Characterization
The synthesis and characterization of new derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile have been an area of interest in the field of organic chemistry. Liu et al. (2019) synthesized a series of novel derivatives through condensation reactions, highlighting the versatility of this compound in creating a range of potentially bioactive molecules (Liu et al., 2019).
Green Chemistry Approaches
El-Maghraby (2014) discussed the synthesis of substituted 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles using Rochelle salt as a novel green heterogeneous and reusable catalyst. This approach emphasizes the significance of environmentally friendly methods in chemical synthesis (El-Maghraby, 2014).
Fluorescence Sensing and Imaging
A study by Sinha et al. (2013) demonstrated the use of a benzo[h]chromene derivative as a 'Turn On' fluorescence chemosensor for selective detection of Pb2+. This application is notable in the context of living cell imaging and highlights the potential of these compounds in bioanalytical chemistry (Sinha et al., 2013).
Antimicrobial Effects
Moshafi et al. (2016) explored the antimicrobial effects of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives. Their study indicated that some of these derivatives exhibit antibacterial activity against pathogenic microbial strains, suggesting their potential as new antibacterial drugs (Moshafi et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O/c21-15-7-5-12(6-8-15)19-16-9-13-3-1-2-4-14(13)10-18(16)24-20(23)17(19)11-22/h1-10,19H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXXQPGVBHJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

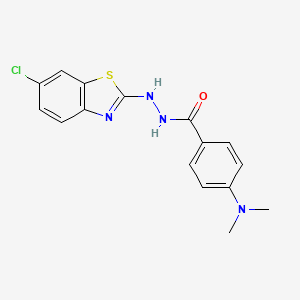
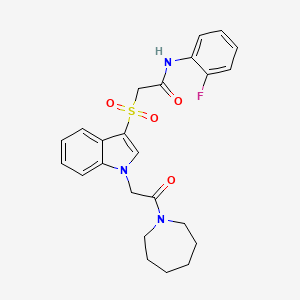
![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)
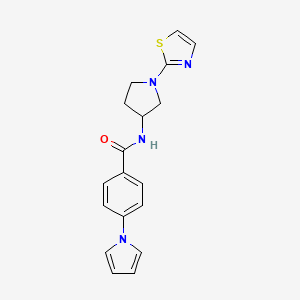
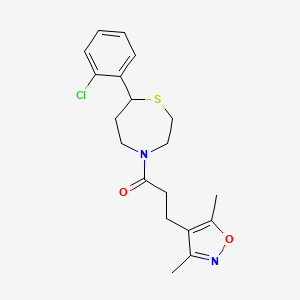
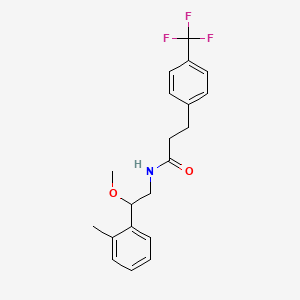
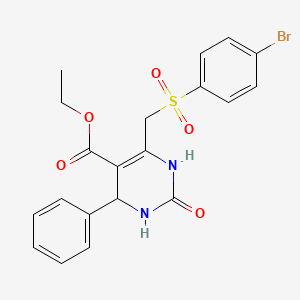
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2678585.png)
![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)

